{3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-propyl}-carbamic acid tert-butyl ester
Overview
Description
{3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-propyl}-carbamic acid tert-butyl ester is a complex organic compound featuring a boron-containing dioxaborolane ring. This compound is notable for its potential applications in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The presence of the dioxaborolane moiety makes it a valuable reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-propyl}-carbamic acid tert-butyl ester typically involves several key steps:
Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring, which can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Dioxaborolane Group: The pyrazole derivative is then reacted with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a base such as potassium carbonate, facilitating the formation of the boron-containing ring.
Attachment of the Propyl Chain: The next step involves the alkylation of the pyrazole-boron compound with a suitable propyl halide under basic conditions.
Formation of the Carbamic Acid Ester: Finally, the compound is treated with tert-butyl chloroformate in the presence of a base to form the carbamic acid tert-butyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the boron center, leading to the formation of boronic acids or borate esters.
Reduction: Reduction reactions can target the pyrazole ring or the carbamic ester group, potentially leading to the formation of amines or alcohols.
Substitution: The dioxaborolane moiety is highly reactive in substitution reactions, especially in Suzuki-Miyaura cross-coupling, where it forms carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate or cesium carbonate.
Major Products
Oxidation: Boronic acids or borate esters.
Reduction: Amines or alcohols.
Substitution: Biaryl or vinyl-aryl compounds.
Scientific Research Applications
Chemistry
In organic chemistry, {3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-propyl}-carbamic acid tert-butyl ester is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This makes it valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine
The compound’s derivatives are explored for their potential biological activities, including anti-inflammatory and anticancer properties. The boron-containing moiety is particularly interesting for its ability to interact with biological molecules, potentially leading to the development of new therapeutic agents.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and electronic materials. Its ability to form stable carbon-boron bonds makes it useful in the production of boron-containing polymers with unique properties.
Mechanism of Action
The mechanism by which {3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-propyl}-carbamic acid tert-butyl ester exerts its effects involves the formation of stable carbon-boron bonds. In Suzuki-Miyaura cross-coupling reactions, the boron atom interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds. This process involves the oxidative addition of the aryl or vinyl halide to the palladium catalyst, followed by transmetalation with the boron compound and reductive elimination to form the final product.
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boron-containing compound used in similar cross-coupling reactions.
Bis(pinacolato)diboron: Another boron reagent commonly used in Suzuki-Miyaura reactions.
Phenylboronic acid: A widely used boronic acid in organic synthesis.
Uniqueness
{3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-propyl}-carbamic acid tert-butyl ester is unique due to its combination of a pyrazole ring and a dioxaborolane moiety, which provides distinct reactivity and stability. This makes it particularly useful in the synthesis of complex organic molecules where both stability and reactivity are required.
This compound’s versatility and unique structure make it a valuable tool in various fields of scientific research and industrial applications.
Properties
IUPAC Name |
tert-butyl N-[3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]propyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30BN3O4/c1-15(2,3)23-14(22)19-9-8-10-21-12-13(11-20-21)18-24-16(4,5)17(6,7)25-18/h11-12H,8-10H2,1-7H3,(H,19,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSPRIEIOIUDYFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCCNC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30BN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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